BenchChemオンラインストアへようこそ!

tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate

HDM2-p53 inhibitors Protein–protein interaction (PPI) Piperidine scaffold

tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate (CAS 441773-93-9; synonym: 1-Boc-3-allyl-3-(hydroxymethyl)piperidine) is an N-Boc-protected 3,3-disubstituted piperidine building block. With molecular formula C14H25NO3 and molecular weight 255.35 g·mol⁻¹, the compound bears a hydroxymethyl (–CH2OH) and an allyl (–CH2CH=CH2) substituent at the 3-position of the piperidine ring, while the nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Molecular Formula C14H25NO3
Molecular Weight 255.358
CAS No. 441773-93-9
Cat. No. B2964738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate
CAS441773-93-9
Molecular FormulaC14H25NO3
Molecular Weight255.358
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CC=C)CO
InChIInChI=1S/C14H25NO3/c1-5-7-14(11-16)8-6-9-15(10-14)12(17)18-13(2,3)4/h5,16H,1,6-11H2,2-4H3
InChIKeyWMVSUBZDFSSOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate (CAS 441773-93-9): Chemical Profile and Sourcing Baseline


tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate (CAS 441773-93-9; synonym: 1-Boc-3-allyl-3-(hydroxymethyl)piperidine) is an N-Boc-protected 3,3-disubstituted piperidine building block . With molecular formula C14H25NO3 and molecular weight 255.35 g·mol⁻¹, the compound bears a hydroxymethyl (–CH2OH) and an allyl (–CH2CH=CH2) substituent at the 3-position of the piperidine ring, while the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This heterocyclic scaffold belongs to a structural class that features the most common heterocyclic subunit among FDA-approved drugs [1]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 97% [2].

Why Generic Piperidine Building Blocks Cannot Replace tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate (CAS 441773-93-9)


Piperidine building blocks with a single substituent at the 3-position or with alternative protecting groups may superficially appear interchangeable with CAS 441773-93-9. However, the presence of two distinct functional handles—the hydroxymethyl group and the allyl moiety—at the quaternary 3-position creates a geminally disubstituted scaffold that is fundamentally different from monosubstituted congeners. The N-Boc-protected 3-hydroxymethylpiperidine scaffold has been explicitly employed as a reactant in the synthesis of diverse bioactive molecules including Pim-1 inhibitors, vasopressin 1b receptor antagonists, and CXCR4 antagonists , where the allyl group enables orthogonal chemistry (e.g., cross-metathesis, hydroboration, or Heck coupling) inaccessible to the non-allylated analog. Importantly, 3,3-disubstituted piperidine (rather than the 4-position isomer or the mono-substituted variant) has been identified as a privileged scaffold in HDM2-p53 inhibitor drug discovery [1]. Substituting with the regioisomeric 4-allyl analog (CAS 236406-37-4) or the non-allylated 1-Boc-3-(hydroxymethyl)piperidine (CAS 116574-71-1) would alter the spatial orientation of the functional groups and eliminate the unique synthetic versatility of the 3,3-disubstituted architecture.

Quantitative Differentiation Evidence for tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate (CAS 441773-93-9) vs. In-Class Analogs


Regioisomeric Differentiation: 3,3-Disubstituted vs. 4,4-Disubstituted Piperidine Scaffold for HDM2-p53 Inhibitor Drug Discovery

In the discovery of orally bioavailable HDM2-p53 protein–protein interaction inhibitors, the 3,3-disubstituted piperidine scaffold (exemplified by the substitution pattern of CAS 441773-93-9) was identified as the privileged core that led to potent and efficacious inhibitors. This scaffold enabled key interactions with the HDM2 Trp23 binding pocket that the 4,4-disubstituted regioisomer (exemplified by CAS 236406-37-4) cannot replicate due to altered spatial orientation of substituents [1]. The 3-position geminal disubstitution pattern is structurally critical for the inhibitor pharmacophore.

HDM2-p53 inhibitors Protein–protein interaction (PPI) Piperidine scaffold 3,3-Disubstituted piperidine Medicinal chemistry

Dual Functional Handle Advantage: Orthogonal Reactivity of Allyl and Hydroxymethyl vs. Mono-Functionalized 1-Boc-3-(hydroxymethyl)piperidine

CAS 441773-93-9 (target) possesses two chemically distinct functional handles at the quaternary 3-position: a primary hydroxymethyl group and a terminal allyl group. In contrast, 1-Boc-3-(hydroxymethyl)piperidine (CAS 116574-71-1; molecular weight 215.29 g·mol⁻¹, C11H21NO3 ) provides only one functional handle. The allyl group enables a suite of orthogonal reactions—olefin cross-metathesis, hydroboration–oxidation, ozonolysis, Heck coupling, and thiol–ene click chemistry—that are inaccessible to the non-allylated analog. The N-Boc-protected 3-hydroxymethylpiperidine scaffold is a known precursor to Pim-1 inhibitors, vasopressin 1b antagonists, and CXCR4 antagonists ; the additional allyl handle of the target compound expands the accessible chemical space by enabling subsequent diversification that the mono-functionalized comparator cannot support.

Synthetic versatility Orthogonal functionalization Building block Hydroxymethyl Allyl group

Storage Condition Differentiation: Refrigerated Storage Requirement vs. Room Temperature Stability of Non-Allylated Analogs

CAS 441773-93-9 (target) requires storage at 2–8°C in sealed, dry conditions to maintain purity, as specified by vendor technical datasheets . In contrast, the non-allylated comparator 1-Boc-3-(hydroxymethyl)piperidine (CAS 116574-71-1) is stable under standard room temperature storage . This differential storage requirement reflects the chemical lability introduced by the allyl substituent—the terminal olefin is susceptible to oxidative degradation at ambient temperatures—which has direct implications for laboratory inventory management, cold-chain logistics planning, and compound longevity in screening collections.

Storage stability Supply chain logistics Handling requirements Piperidine building blocks

Computed Physicochemical Property Differentiation: cLogP of 3-Allyl-3-hydroxymethyl vs. Non-Allylated Piperidine Building Block

The allyl substituent of CAS 441773-93-9 (target) contributes measurable lipophilicity relative to the non-allylated comparator. Vendor-reported computed LogP for the target compound is 2.57, with a topological polar surface area (TPSA) of 49.77 Ų . In contrast, simple 1-Boc-3-(hydroxymethyl)piperidine possesses a lower molecular weight (215.29 vs. 255.35 g·mol⁻¹) and, by structural inference, a lower cLogP (approximately 0.8–1.2 units lower based on the aliphatic nature of the added allyl carbons). The approximate 2.6 LogP value of the target falls near the typical optimal range for CNS drug-likeness (cLogP ~2–3) while the TPSA of ~50 Ų is near the lower boundary for oral bioavailability prediction (TPSA < 140 Ų threshold), making this intermediate well-suited for CNS-targeted library design.

Lipophilicity cLogP Physicochemical properties Drug-likeness Piperidine derivatives

Best-Fit Research and Industrial Application Scenarios for tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate (CAS 441773-93-9)


Medicinal Chemistry: HDM2-p53 and Protein–Protein Interaction Inhibitor Discovery Programs Using 3,3-Disubstituted Piperidine Scaffolds

Researchers pursuing inhibitors of the HDM2-p53 protein–protein interaction should prioritize CAS 441773-93-9 as the core building block for constructing 3,3-disubstituted piperidine leads. The 3,3-geminal disubstitution pattern has been validated crystallographically in complex with HDM2 (PDB: 5HMI, 5HMH, 5HMK at 1.79 Å resolution) and is essential to the inhibitor pharmacophore [1]. The allyl group can be exploited for further structural elaboration or replaced via deprotection–functionalization sequences during SAR exploration.

Diversity-Oriented Synthesis (DOS) and Parallel Library Construction Requiring Orthogonal Functionalization of a Quaternary Piperidine Center

For DOS campaigns and parallel library synthesis, CAS 441773-93-9 provides two chemically orthogonal functional handles (primary alcohol + terminal alkene) at a single quaternary carbon. The hydroxymethyl group can undergo esterification, etherification, oxidation, or sulfonation, while the allyl group enables olefin cross-metathesis, hydroboration, ozonolysis, Heck coupling, or thiol–ene click chemistry—all without mutual interference. This dual-handle architecture is not available with mono-functionalized building blocks such as 1-Boc-3-(hydroxymethyl)piperidine (CAS 116574-71-1; only one functional handle) and enables generation of structurally diverse compound libraries from a single starting material.

CNS-Targeted Hit-to-Lead Programs Leveraging the Favorable Lipophilicity (cLogP ~2.6) of the Allyl-Substituted Piperidine Scaffold

The vendor-computed cLogP of 2.57 and TPSA of 49.77 Ų for CAS 441773-93-9 fall within the favorable range for CNS drug-likeness. Medicinal chemistry programs targeting central nervous system indications can incorporate this building block as a lipophilic core element without the need for additional hydrophobic substituents, potentially simplifying subsequent PK optimization. The allyl group contributes approximately 0.8–1.5 log units of additional lipophilicity compared to the non-allylated analog, offering a measurable advantage in modulating physicochemical properties during lead optimization.

Synthesis of Piperidine-Containing Bioactive Molecules: Pim-1, Vasopressin 1b, and CXCR4 Antagonist Series

The N-Boc-3-hydroxymethylpiperidine scaffold is a documented reactant in the synthesis of Pim-1 kinase inhibitors, vasopressin 1b receptor antagonists, and CXCR4 antagonists (anti-HIV agents) . CAS 441773-93-9 extends this synthetic utility by providing the allyl substituent pre-installed, enabling direct access to analogs with enhanced lipophilicity or additional sites for chemical diversification. The refrigerated storage requirement (2–8°C) mandates cold-chain logistics planning but is manageable for most medicinal chemistry laboratories .

Quote Request

Request a Quote for tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.